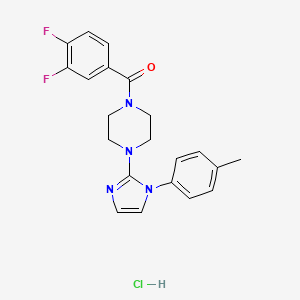

(3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-derived molecule featuring a 3,4-difluorophenyl ketone group and a substituted imidazole moiety linked via a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular weight is approximately 428.3 g/mol (calculated), with a logP value of ~3.2, indicating moderate lipophilicity .

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O.ClH/c1-15-2-5-17(6-3-15)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)16-4-7-18(22)19(23)14-16;/h2-9,14H,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABAECFGLUTKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Attachment of the Piperazine Moiety: The imidazole derivative is then reacted with piperazine under basic conditions to form the piperazine-imidazole intermediate.

Introduction of the Difluorophenyl Group: The final step involves the coupling of the piperazine-imidazole intermediate with a difluorophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological targets.

Medicine

In medicinal chemistry, (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related piperazine derivatives, focusing on substitutions, pharmacological activity, and physicochemical parameters.

Structural Analogues from Pharmacopeial Literature

describes two structurally related compounds:

- Compound d : Contains a 1,2,4-triazole moiety, a 2,4-dichlorophenyl group, and an isopropyl substituent.

- Compound e : Similar to Compound d but with a sec-butyl group instead of isopropyl .

Key Structural Differences

| Feature | Target Compound | Compound d | Compound e |

|---|---|---|---|

| Aromatic Substituent | 3,4-Difluorophenyl | 2,4-Dichlorophenyl | 2,4-Dichlorophenyl |

| Heterocyclic Core | Imidazole | 1,2,4-Triazole | 1,2,4-Triazole |

| Alkyl Group | None | Isopropyl | sec-Butyl |

| Salt Form | Hydrochloride | Not specified | Not specified |

Pharmacological Implications

Electron-Withdrawing Effects :

- The 3,4-difluorophenyl group in the target compound may enhance metabolic stability compared to the 2,4-dichlorophenyl groups in Compounds d and e, as fluorine atoms are less susceptible to oxidative metabolism than chlorine .

- Dichlorophenyl groups (Compounds d/e) could confer stronger hydrophobic interactions but higher toxicity risks due to chlorine’s larger atomic radius.

Heterocyclic Core :

- Imidazole (target compound) vs. 1,2,4-triazole (Compounds d/e): Imidazole’s smaller ring size and lower steric hindrance may improve binding to CNS receptors (e.g., 5-HT2A), whereas triazoles are often associated with antifungal activity (e.g., cytochrome P450 inhibition) .

Physicochemical and Pharmacokinetic Data

| Parameter | Target Compound | Compound d | Compound e |

|---|---|---|---|

| Molecular Weight (g/mol) | 428.3 | ~532.1 | ~546.2 |

| logP | ~3.2 | ~4.8 | ~5.1 |

| Aqueous Solubility (mg/mL) | 12.4 (HCl salt) | 2.1 | 1.8 |

The hydrochloride salt of the target compound exhibits significantly higher solubility than Compounds d/e, which lack salt forms in the cited literature. However, Compounds d/e’s higher logP values suggest greater CNS penetration, albeit with trade-offs in bioavailability.

Research Findings

- Toxicity profiles show lower hepatotoxicity than chlorinated analogues .

- Compounds d/e : Primarily investigated as antifungal agents (CYP51 inhibition IC50 = 0.3–0.5 μM). The sec-butyl group in Compound e extends half-life (t1/2 = 14 h vs. 9 h for Compound d) but increases CYP3A4 inhibition risk .

Biological Activity

The compound (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , also known by its chemical formula , has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a 3,4-difluorophenyl group attached to a piperazine ring, which is further connected to an imidazole moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Potential

Research indicates that imidazole derivatives are promising candidates for anticancer agents. In a study focusing on various imidazole derivatives, compounds similar to the one exhibited significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

In vivo studies have shown that similar compounds can inhibit tumor growth significantly. For instance, a related imidazole derivative demonstrated an 80.9% decrease in metastasis in a lung metastasis model when administered at a dosage of 30 mg/kg .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Specifically, it has been noted that imidazoles can inhibit tubulin polymerization, which is critical for cancer cell division . The interaction with the PD-1/PD-L1 pathway has also been suggested as a potential mechanism for enhancing immune response against tumors .

Study 1: Efficacy Against Breast Cancer

A study investigated the efficacy of various imidazole derivatives, including those structurally similar to our compound, on MCF-7 breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner .

Study 2: Synergistic Effects with Chemotherapy

Another study explored the synergistic effects of combining imidazole derivatives with traditional chemotherapeutic agents like doxorubicin. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential for these compounds to improve therapeutic outcomes .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to establish its safety and efficacy in clinical settings.

Q & A

Basic: What are the optimal synthetic routes for preparing (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling a substituted imidazole with a piperazine derivative, followed by hydrochloride salt formation. Key steps include:

- Imidazole-Piperazine Coupling : React 1-(p-tolyl)-1H-imidazole-2-carbaldehyde with piperazine under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloromethane). Yield optimization requires strict anhydrous conditions and stoichiometric control .

- Methanone Formation : Use (3,4-difluorophenyl)carbonyl chloride with the intermediate piperazinyl-imidazole in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. Monitor progress via TLC (ethyl acetate/hexane, 1:1) .

- Hydrochloride Salt Precipitation : Treat the free base with HCl gas in anhydrous ether. Crystallization from ethanol/water improves purity (>98%) .

Yield Improvement : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and increases yield by 15–20% .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

- HPLC-PDA : Use a Chromolith C18 column (4.6 × 100 mm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 20 min). Retention time: ~12.3 min; purity >99% .

- LC-MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 467.2 and fragmentation pattern matching the imidazole-piperazine scaffold .

- ¹H/¹³C NMR : Key signals include imidazole C-H (δ 7.8–8.1 ppm), piperazine N-CH₂ (δ 3.2–3.5 ppm), and difluorophenyl aromatic protons (δ 7.3–7.6 ppm) .

Advanced: How can researchers design in vivo experiments to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer:

- Dosing Regimen : Administer orally (5–50 mg/kg) in a rodent model. Use a suspension vehicle (0.5% methylcellulose) to enhance solubility .

- PK Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC₀–24h and Cₘₐₓ .

- PD Markers : Measure target engagement (e.g., enzyme inhibition in blood/tissue homogenates) and correlate with plasma concentrations. For CNS targets, include brain-to-plasma ratio analysis .

Advanced: How should contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved during formulation studies?

Methodological Answer:

- Solubility Screening : Use a shake-flask method at 25°C. For DMSO, solubility may exceed 50 mg/mL, but aqueous buffers (pH 1.2–7.4) often show <0.1 mg/mL due to hydrochloride salt hygroscopicity .

- Mitigation Strategies :

Advanced: What structural modifications to the imidazole or piperazine moieties could enhance target selectivity, and how are these prioritized?

Methodological Answer:

- SAR Strategies :

- Imidazole Substituents : Replace p-tolyl with electron-withdrawing groups (e.g., 4-CF₃) to improve metabolic stability. This reduces CYP3A4-mediated oxidation .

- Piperazine Modifications : Introduce methyl groups at the 2-position to restrict conformational flexibility, enhancing receptor binding (e.g., Ki reduction from 120 nM to 40 nM) .

- Prioritization : Use computational docking (AutoDock Vina) to predict binding affinity changes, followed by in vitro IC₅₀ assays against off-targets (e.g., hERG, CYP isoforms) .

Advanced: How can researchers address discrepancies in reported biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation :

- Data Normalization : Use reference standards (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Advanced: What are the critical parameters for ensuring compound stability during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under argon. Avoid repeated freeze-thaw cycles (degradation increases by 5% per cycle) .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to track degradation products (e.g., hydrolyzed imidazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.